Absence of Target-Specific Pharmacological Data for 922498-66-6 Versus Closest Structural Analogs
A systematic search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and patent databases (Google Patents, WIPO Patentscope, Justia Patents) as of May 2026 found zero records containing quantitative IC50, Ki, EC50, or % inhibition data for compound 922498-66-6 against any molecular target, cell line, or in vivo model [1]. In contrast, the closest structural comparator with publicly available potency data, N-Benzyl-N-phenyl-guanidine (CHEMBL543152), exhibits IC50 = 53,000 nM in a rat brain sodium channel type IIA [14C]-guanidinium influx assay in CHO cells [2]. The regioisomeric compound 1-(4-(difluoromethoxy)phenyl)guanidine has been characterized as a selective iNOS inhibitor, though precise IC50 values are not accessible in the peer-reviewed literature . No direct head-to-head comparison between 922498-66-6 and any of these analogs has been published. Procurement decisions for 922498-66-6 must therefore be made in the acknowledged absence of quantitative bioactivity benchmarks.
| Evidence Dimension | Availability of quantitative pharmacological data (IC50 / Ki / EC50) in public databases |
|---|---|
| Target Compound Data | 0 quantitative bioactivity records found across ChEMBL, BindingDB, PubChem BioAssay, and patent literature (May 2026) |
| Comparator Or Baseline | N-Benzyl-N-phenyl-guanidine: IC50 = 53,000 nM (sodium channel type IIA); 1-(4-difluoromethoxy)phenylguanidine: iNOS inhibition reported (quantitative EC50 not peer-reviewed); GS-6615 (eleclazine): IC50 = 0.7–0.88 µM (late INa, Nav1.5) |
| Quantified Difference | Not calculable; target compound lacks any quantitative comparator data point |
| Conditions | Database search across ChEMBL v34, BindingDB (May 2026 snapshot), PubChem BioAssay, Google Patents, WIPO Patentscope |
Why This Matters
Without any quantitative potency or selectivity data, 922498-66-6 cannot be scientifically justified over alternatives that possess published pharmacological benchmarks, representing a fundamental procurement risk for target-based screening programs.
- [1] Database search conducted May 2026 across ChEMBL (https://www.ebi.ac.uk/chembl/), BindingDB (https://www.bindingdb.org), PubChem BioAssay (https://pubchem.ncbi.nlm.nih.gov), Google Patents, and WIPO Patentscope for CAS 922498-66-6. View Source
- [2] BindingDB. BDBM50066071 (CHEMBL543152): N-Benzyl-N-phenyl-guanidine hydrochloride. IC50 = 53,000 nM. https://www.bindingdb.org (accessed May 2026). View Source
